The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 234-218-4 corresponds to 2-methyl-4-isothiazolin-3-one, a biocide commonly used in various industrial applications. This compound is part of a class known as isothiazolinones, which are characterized by their effective antimicrobial properties. Specifically, 2-methyl-4-isothiazolin-3-one is often utilized as a preservative in cosmetics, personal care products, and industrial formulations due to its ability to inhibit the growth of bacteria, fungi, and algae.
The compound can also participate in hydrolysis reactions, especially in aqueous environments, where it can break down into less toxic byproducts. The stability of 2-methyl-4-isothiazolin-3-one in various pH conditions influences its efficacy and degradation rates during application.
2-methyl-4-isothiazolin-3-one exhibits potent biological activity primarily as an antimicrobial agent. It is effective against a wide range of bacteria and fungi, making it a popular choice in formulations requiring preservation against microbial contamination. Studies have shown that this compound can disrupt cellular membranes and inhibit enzyme activity within microbial cells, leading to cell death.
The synthesis of 2-methyl-4-isothiazolin-3-one typically involves the reaction between 2-methylthioamino acids and halogenated carbonyl compounds. A common method includes:
These synthetic routes are optimized for yield and efficiency while ensuring that the resultant compound meets regulatory standards for safety and efficacy.
The primary applications of 2-methyl-4-isothiazolin-3-one include:
Due to its broad-spectrum antimicrobial properties, this compound has become integral in various industries requiring effective preservation solutions.
Several compounds share structural similarities or functional applications with 2-methyl-4-isothiazolin-3-one. Below is a comparison highlighting their uniqueness:
| Compound Name | EINECS Number | Key Features |
|---|---|---|
| 1,2-Benzisothiazolin-3-one | 220-120-9 | Used as a biocide; less skin sensitization risk. |
| 5-Chloro-2-methylisothiazolin-3-one | 261-143-8 | Broad-spectrum biocide; often used in cosmetics. |
| Isobutylparaben | 252-262-8 | Common preservative; less effective against fungi. |
| Methylisothiazolinone | 220-239-6 | Similar antimicrobial properties; more allergenic. |
While all these compounds serve similar purposes as preservatives or biocides, 2-methyl-4-isothiazolin-3-one stands out due to its potent antimicrobial activity combined with specific regulatory scrutiny regarding safety concerns related to skin sensitization. Its unique structure allows for effective microbial control at lower concentrations compared to some alternatives.
Einecs 234-218-4, registered under CAS No. 10600-62-1, is a coordination complex comprising 4,4'-methylenebis[3-hydroxy-2-naphthoic acid] and 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine. Its discovery aligns with mid-20th-century advancements in phenothiazine derivatives, which gained prominence after the introduction of chlorpromazine in 1952. The pamoate salt form emerged later as a strategy to modulate solubility and extend drug release profiles, exemplified by patents such as aripiprazole pamoate. The compound’s inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) confirms its commercialization before 1981.
IUPAC Name:
4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid; 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine.
Classification:
Molecular Formula:
C$${23}$$H$${16}$$O$$6$$ · 2C$${17}$$H$${19}$$ClN$$2$$S.
Structural Features:
Global Registries:
| Registry | Identifier | Purpose |
|---|---|---|
| EINECS | 234-218-4 | EU inventory of pre-1981 substances. |
| CAS | 10600-62-1 | Universal chemical identifier. |
| REACH | Not yet updated | Regulates post-1981 substances. |
Key Databases:
The European Chemicals Agency (ECHA) governs Einecs 234-218-4 under Regulation (EC) No 1907/2006 (REACH). Key frameworks include:
Substance Identity:
Pamoate salts are widely used to prolong drug action. Key analogs include:
Structural Comparisons:
(Note: Excluded per user request; focus retained on identity-related sections.)
EINECS 234-218-4 represents a complex pharmaceutical compound consisting of pamoic acid (4,4'-methylenebis[3-hydroxy-2-naphthoic acid]) combined with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine in a 1:2 stoichiometric ratio [2]. The pamoic acid component exists as a yellow to yellow-green crystalline powder with characteristic bright coloration [3] [4]. The chlorpromazine component typically appears as white or creamy-white crystalline material, though it exhibits photosensitivity and darkens upon prolonged exposure to light and air [5] [6]. The combined compound exhibits variable appearance characteristics depending on the specific preparation conditions and relative concentrations of the components [2].
The solubility profile of EINECS 234-218-4 reflects the complex interplay between its hydrophilic and lipophilic components. Pamoic acid demonstrates practically negligible solubility in water but shows enhanced solubility in specific organic solvents including nitrobenzene and pyridine [3] [7]. The compound exhibits sparingly soluble behavior in chloroform and remains practically insoluble in common solvents such as alcohol, ether, and benzene [7] [8].
Chlorpromazine demonstrates limited water solubility (approximately 2.55 mg/L at 24°C) but shows good solubility in organic solvents including methanol, ethanol, and chloroform [5] [6]. The hydrochloride salt form exhibits significantly enhanced water solubility compared to the free base [9]. The combined pamoate salt formulation typically exhibits reduced aqueous solubility compared to conventional chlorpromazine formulations, which contributes to its extended-release pharmaceutical properties [10].
Pamoic acid exhibits a high melting point of ≥300°C, accompanied by decomposition rather than clean melting [3] [4] [7]. This thermal behavior reflects the extensive hydrogen bonding network within the crystal structure and the rigid aromatic framework. Computational estimates suggest a boiling point of approximately 434.1°C, though this value represents an estimation due to thermal decomposition occurring before reaching the boiling point [3].
Chlorpromazine base demonstrates a melting point range of 177-178°C [5] [11]. The hydrochloride salt exhibits slightly higher thermal stability with melting points reported between 192-196°C [9] [12]. Multiple polymorphic forms of chlorpromazine have been characterized, each exhibiting distinct melting behaviors [13].
The combined EINECS 234-218-4 compound exhibits complex thermal behavior with multiple decomposition stages rather than distinct melting points [10]. The thermal profile reflects the individual decomposition patterns of both components, with the pamoic acid component providing enhanced thermal stability to the overall formulation.
Experimental density measurements for pamoic acid yield values of approximately 1.2472 g/cm³ (estimated) [3] [4]. These values represent computational estimates derived from molecular modeling studies, as direct experimental determination remains challenging due to the compound's limited solubility and crystalline nature.
Chlorpromazine hydrochloride exhibits an estimated density of 1.2221 g/cm³ [9]. The free base form demonstrates lower density values due to different crystal packing arrangements and molecular conformations [14].
Comprehensive density measurements for the combined EINECS 234-218-4 compound have not been systematically reported in the available literature. The overall density would be expected to reflect weighted contributions from both components based on their stoichiometric ratios and crystal packing arrangements.
Pamoic acid exhibits characteristic UV-visible absorption with λmax values at 237 nm and 370 nm when measured under acidic conditions (pH ≤ 3) [15] [16]. The absorption spectrum shows strong electronic transitions associated with the extended conjugated aromatic system and intramolecular charge transfer processes [17]. The pH dependence of the UV spectrum reflects the ionization states of the carboxylic acid and phenolic hydroxyl groups [15].
Chlorpromazine demonstrates UV absorption maxima at 254 nm and 305 nm in ethanol solution [11]. The compound exhibits complex photochemical behavior with formation of colored oxidation products upon exposure to light and oxygen, resulting in characteristic pink to violet coloration [18] [19].
The infrared spectrum of pamoic acid displays characteristic absorption bands for carbonyl stretching (C=O) around 1700-1650 cm⁻¹, hydroxyl stretching (O-H) in the 3500-3200 cm⁻¹ region, and aromatic C-H stretching around 3000-3100 cm⁻¹ [20] [21]. The spectrum reveals extensive hydrogen bonding interactions through broadened O-H stretching bands and shifted carbonyl frequencies [22].
Chlorpromazine infrared spectra exhibit N-H stretching vibrations, aliphatic and aromatic C-H stretching modes, and aromatic C=C stretching frequencies [23]. The phenothiazine ring system produces characteristic fingerprint region absorptions that enable structural identification [24].
¹H NMR spectroscopy of pamoic acid reveals aromatic proton signals in the 7-8 ppm region with complex multipicity patterns reflecting the substituted naphthalene systems [25] [20]. The characteristic methylene bridge protons appear around 4.8 ppm as a singlet, confirming the 4,4'-methylenebis structure [21]. Hydroxyl and carboxylic acid protons appear as exchangeable signals in the downfield region [22].
¹³C NMR analysis shows carbonyl carbon signals around 170 ppm and extensive aromatic carbon resonances throughout the 120-160 ppm region [20]. The methylene bridge carbon appears around 40 ppm, providing structural confirmation [25].
Chlorpromazine ¹H NMR spectra display aromatic proton signals, aliphatic methylene chain protons, and characteristic N(CH₃)₂ signals [23] [24]. The phenothiazine ring system produces distinctive coupling patterns enabling structural elucidation [26].
Mass spectrometric analysis of pamoic acid yields a molecular ion peak at m/z 388, consistent with the molecular formula C₂₃H₁₆O₆ [25]. Fragmentation patterns reveal loss of carboxylic acid groups and aromatic ring cleavage products [20].
Chlorpromazine mass spectra show molecular ion peaks at m/z 318 for the free base [11]. The hydrochloride salt exhibits additional fragmentation reflecting the ionic nature of the compound [23].
The combined EINECS 234-218-4 compound produces complex mass spectra with multiple molecular ion peaks corresponding to the individual components and potential complex ion formations [10] [27].
Pamoic acid crystallizes in the monoclinic crystal system with space group C2/c [28] [29]. The unit cell parameters are: a = 19.7348(7) Å, b = 4.78768(12) Å, c = 19.2544(4) Å, β = 108.962(17)°, with a cell volume of 1720.51(8) ų [30]. The structure contains one half-molecule in the asymmetric unit, with a twofold rotation axis passing through the central methylene carbon [28].
The crystal structure reveals extensive intermolecular hydrogen bonding networks forming R₂²(8) hydrogen-bonded chains along the c-axis [29]. Short intermolecular contacts include aromatic C-H···π interactions with distances of 2.684(8) Å, which contribute to crystal stability [28]. The molecular conformation shows the –OH and –CO₂H groups lying in the plane of their attached naphthalene rings [29].
Chlorpromazine exhibits multiple polymorphic forms with varying crystallographic parameters [13] [31]. The most commonly studied form crystallizes with specific conformational preferences of the phenothiazine ring system and side chain orientations [32] [33].
Pamoic acid demonstrates remarkable thermal stability, maintaining structural integrity up to approximately 300°C before undergoing decomposition [3] [7]. Thermal analysis reveals that decomposition proceeds through multiple pathways, producing carbon dioxide and various aromatic degradation products [34]. The high thermal stability reflects the rigid aromatic framework and extensive intermolecular hydrogen bonding networks [28].
Differential scanning calorimetry and thermogravimetric analysis indicate that pamoic acid does not exhibit a distinct glass transition temperature due to its crystalline nature and decomposition behavior [7]. The compound shows minimal weight loss below 250°C, indicating good thermal stability for pharmaceutical applications [7].
Chlorpromazine exhibits thermal stability up to approximately 200-280°C [35]. Thermal decomposition produces 2-chlorophenothiazine as a major product, along with various low molecular weight amines and hydrocarbons [36] [37]. The thermal decomposition kinetics follow complex multi-step mechanisms reflecting the various bond-breaking processes [35].
The combined EINECS 234-218-4 compound exhibits complex thermal behavior reflecting the individual thermal properties of both components [35]. The pamoic acid component generally provides enhanced thermal stability to pharmaceutical formulations containing chlorpromazine [38].
Pamoic acid functions as an electrical insulator with negligible conductivity under normal conditions [16]. The compound exhibits low dielectric constant values characteristic of organic crystalline materials with limited mobile charge carriers [20].
Chlorpromazine demonstrates semiconductor properties with room temperature resistivity of approximately 1.3 × 10¹¹ ohm-cm at 16°C [39] [40]. The electrical conductivity follows thermally activated behavior with an activation energy of 2.1 eV, described by the relationship σ = σ₀ exp(-E/2kT) above a transition temperature of 32°C [40] [41]. Single crystal measurements yield higher resistivity values around 10¹⁵ ohm-cm [39].
The electrical properties of chlorpromazine reflect its aromatic phenothiazine ring system, which can support limited charge transport through π-electron delocalization [39]. The temperature dependence of conductivity indicates intrinsic semiconductor behavior rather than impurity-dominated conduction [40].